amino}propan-1-ol CAS No. 26439-05-4](/img/structure/B2821270.png)

3-{[2-(Dimethylamino)ethyl](methyl)amino}propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

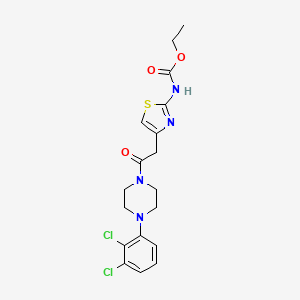

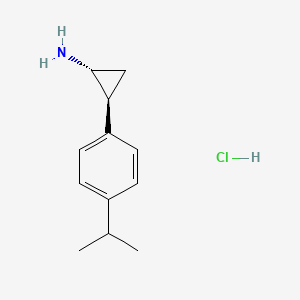

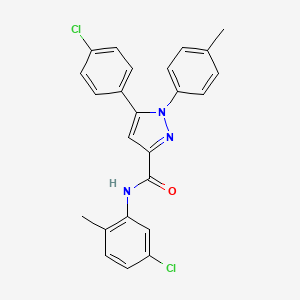

“3-{2-(Dimethylamino)ethylamino}propan-1-ol” is a chemical compound with the CAS Number: 26439-05-4 . It has a molecular weight of 160.26 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H20N2O/c1-9(2)6-7-10(3)5-4-8-11/h11H,4-8H2,1-3H3 . This indicates that the compound has 8 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 160.26 . The InChI code is 1S/C8H20N2O/c1-9(2)6-7-10(3)5-4-8-11/h11H,4-8H2,1-3H3 .Wissenschaftliche Forschungsanwendungen

Esterification and Reaction Mechanisms

3-(Dimethylamino)propan-1-ol and its derivatives have been studied for their reactivity and mechanisms in esterification processes. For example, research has demonstrated that these compounds undergo esterification with N-acetylimidazole in acetonitrile, showcasing the influence of alkyl substitution on reaction rates. The study provides insights into the formation of cyclic tetrahedral intermediates, highlighting the concerted bimolecular reactions with highly ordered transition structures (Madder et al., 1997).

Structural and Computational Studies

X-ray diffraction and computational studies on cathinones, which include structures related to 3-{2-(Dimethylamino)ethylamino}propan-1-ol, have contributed to understanding the geometric and electronic properties of these compounds. Such studies are crucial for the development of new materials and pharmaceuticals, offering a detailed look at molecular structures and bonding (Nycz et al., 2011).

Bioconjugation Applications

The compound's utility in bioconjugation reactions, especially for peptide substrates, has been explored to optimize reaction conditions and minimize side reactions. This research is pivotal for the development of bioconjugates for medical research, providing a pathway for the synthesis of novel biomolecules (Totaro et al., 2016).

Diagnostic and Therapeutic Research

In Alzheimer's disease research, derivatives of 3-{2-(Dimethylamino)ethylamino}propan-1-ol have been utilized in positron emission tomography (PET) imaging to detect and quantify amyloid plaques and neurofibrillary tangles in the brain. This noninvasive technique aids in the diagnostic assessment of Alzheimer's and could assist in monitoring treatment responses (Shoghi-Jadid et al., 2002).

Catalysis and Synthetic Applications

The research on catalysis and synthetic applications of 3-{2-(Dimethylamino)ethylamino}propan-1-ol derivatives demonstrates their versatility in organic synthesis. For instance, these compounds have been employed in the enantioselective reduction of β-amino ketones, serving as key intermediates in the synthesis of antidepressants. Such studies offer valuable insights into the development of novel catalysts and synthetic methodologies (Zhang et al., 2015).

Safety and Hazards

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-{2-(Dimethylamino)ethylamino}propan-1-ol . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences is crucial for optimizing the use of the compound.

Eigenschaften

IUPAC Name |

3-[2-(dimethylamino)ethyl-methylamino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O/c1-9(2)6-7-10(3)5-4-8-11/h11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFDEALFRXNPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(m-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821194.png)

![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2821196.png)

![4-chloro-N'-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2821204.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2821206.png)